![molecular formula C19H20N2O3 B5748044 N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide](/img/structure/B5748044.png)
N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Description
“N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide” is an organic compound that features a furan ring, a quinoline derivative, and a propanamide group
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-17(22)21(12-16-8-5-9-24-16)11-15-10-14-7-4-6-13(2)18(14)20-19(15)23/h4-10H,3,11-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTCOAZRZGPIOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC(=C3NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide” can be approached through a multi-step process:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Synthesis of the Quinoline Derivative: The 8-methyl-2-oxo-1H-quinoline-3-ylmethyl intermediate can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the quinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The furan and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated furans and quinolines, amine-substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the development of probes for studying biological pathways.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs.
Antimicrobial Agents: Investigated for its antimicrobial properties.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Agrochemicals: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of “N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and quinoline moieties could facilitate binding to specific sites on proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-[(quinolin-3-yl)methyl]propanamide: Lacks the 8-methyl and 2-oxo groups.
N-(furan-2-ylmethyl)-N-[(8-methylquinolin-3-yl)methyl]propanamide: Lacks the 2-oxo group.
N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide: Lacks the 8-methyl group.
Uniqueness
The presence of both the 8-methyl and 2-oxo groups in the quinoline moiety, along with the furan ring, makes “N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide” unique. These structural features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
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